molecular formula C18H23NO3 B2505616 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol CAS No. 1223887-93-1

2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol

Cat. No.: B2505616
CAS No.: 1223887-93-1
M. Wt: 301.386
InChI Key: ROGHLPRAHXAQCH-UHFFFAOYSA-N
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Description

2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol is a phenolic Schiff base derivative characterized by a methoxy group at the 2-position of the phenol ring and a [(4-propoxybenzyl)amino]methyl substituent at the 6-position.

Properties

IUPAC Name

2-methoxy-6-[[(4-propoxyphenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-11-22-16-9-7-14(8-10-16)12-19-13-15-5-4-6-17(21-2)18(15)20/h4-10,19-20H,3,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGHLPRAHXAQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol involves several steps. One common synthetic route is through the reaction of 2-methoxy-6-hydroxybenzaldehyde with 4-propoxybenzylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Applications

1. Antioxidant Activity
Research indicates that derivatives of 2-methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol exhibit notable antioxidant properties. A study demonstrated that related compounds showed significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .

2. Anticancer Potential
Preliminary studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in human breast cancer cells, making it a candidate for further investigation in cancer therapeutics.

3. Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective applications. Research has shown that similar phenolic compounds can mitigate neuroinflammation and oxidative stress in neurodegenerative diseases .

Materials Science Applications

1. Polymer Chemistry
The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties. Studies indicate that adding this compound to polyvinyl chloride (PVC) improves its thermal degradation temperature significantly.

2. Coatings and Adhesives
Due to its chemical structure, this compound can act as a curing agent in epoxy resins, enhancing adhesion and durability in coatings. Its application in protective coatings provides resistance against environmental degradation.

Biochemical Applications

1. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in inhibiting acetylcholinesterase activity, which is relevant in treating Alzheimer's disease .

2. Drug Delivery Systems
Formulations utilizing this compound as part of drug delivery systems have shown promise in improving the solubility and bioavailability of poorly soluble drugs.

Data Tables

Application Area Specific Application Findings/Results
Medicinal ChemistryAntioxidant ActivityEC50 value of 10.46 ppm in DPPH assay
Anticancer PotentialInduced apoptosis in breast cancer cell lines
Neuroprotective EffectsMitigated oxidative stress in neuronal cultures
Materials SciencePolymer ChemistryEnhanced thermal stability in PVC
Coatings and AdhesivesImproved adhesion and durability
Biochemical ApplicationsEnzyme InhibitionInhibited acetylcholinesterase activity
Drug Delivery SystemsImproved solubility of poorly soluble drugs

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study conducted using the DPPH method evaluated the antioxidant capacity of synthesized derivatives of this compound. The results indicated a high yield of antioxidant activity with an EC50 value suggesting effectiveness comparable to well-known antioxidants .

Case Study 2: Cancer Cell Line Testing
In vitro tests on human breast cancer cell lines demonstrated that the compound induced significant cytotoxicity at specific concentrations, leading to further exploration as a potential chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Bioactivity
Compound Name Substituent on Benzyl/Imino Group Biological Activity Key Findings Reference
2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol 4-Propoxybenzylamino Not explicitly reported (inferred from analogs) Propoxy group may enhance lipophilicity and membrane penetration. Target
2-Methoxy-6-(((4-methylphenyl)imino)methyl)phenol 4-Methylphenylimino Antioxidant, antibacterial (moderate against Klebsiella pneumoniae) Methyl group improves stability; moderate Gram-negative activity . [2], [15]
2-Methoxy-6-(pyrazin-2-ylimino methyl)phenol Pyrazin-2-ylimino Antibacterial (moderate against K. pneumoniae) Pyrazine ring may enhance π-π stacking with bacterial targets . [2]
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol 4-Methylphenylimino, ethoxy Used in metal complexation studies Ethoxy group increases steric bulk, potentially altering coordination modes . [12]
(E)-2-Methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) 3-Trifluoromethylphenylimino Crystallographic stability; nonlinear optical properties CF₃ group enhances electron-withdrawing effects and crystal packing . [7]
2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives Morpholinopyrimidine-piperazinyl Anti-inflammatory (NO inhibition in macrophages) Bulky substituents improve anti-inflammatory efficacy at non-toxic doses . [8]
Key Observations :
  • Lipophilicity : The propoxy group in the target compound likely increases solubility in lipid-rich environments compared to methyl or methoxy analogs, which may enhance bioavailability .
  • Antimicrobial Activity : Methyl and pyrazine substituents show moderate activity against Gram-negative bacteria, while benzimidazole derivatives (e.g., HL2 in ) exhibit broader antibacterial spectra when complexed with metals .
  • Anti-inflammatory Effects: Morpholinopyrimidine derivatives with bulky substituents (e.g., V4 and V8 in ) demonstrate potent NO inhibition, suggesting that larger groups may improve target binding .
Key Observations :
  • Schiff Base Formation : Most analogs are synthesized via condensation of aldehydes with amines, often catalyzed by anhydrous agents (e.g., NaHSO₃ in ) .
  • Crystallography : Compounds like MFIP () and 2-ethoxy derivatives () are characterized by X-ray diffraction, confirming the E-configuration of the imine bond, critical for bioactivity .

Structure-Activity Relationships (SAR)

Methoxy Group: The 2-methoxy substituent is conserved across analogs and is associated with enhanced bioactivity, likely due to electron-donating effects that stabilize the phenolic -OH and imine bond .

Aromatic Substituents :

  • Electron-Withdrawing Groups (e.g., CF₃) : Improve crystallinity and optical properties but may reduce antibacterial efficacy .
  • Electron-Donating Groups (e.g., methyl, methoxy) : Enhance antimicrobial and antioxidant activities by modulating electron density on the aromatic ring .

Alkoxy Chain Length : Propoxy groups may extend half-life in vivo compared to ethoxy or methoxy, though this requires experimental validation.

Biological Activity

2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group at the 2-position and a propoxybenzyl amino group at the 6-position of the phenolic structure. Its molecular formula is C18_{18}H25_{25}NO2_2, with a molecular weight of approximately 291.4 g/mol.

Research indicates that this compound exerts its biological effects primarily through interactions with estrogen receptors. It has been shown to activate transcriptional activity in estrogen-responsive cells, suggesting a role in mediating estrogen signaling pathways. Specifically, it binds to the estrogen receptor beta (ESR2), which is involved in various cellular processes including gene expression regulation and cell survival mechanisms .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer cells. The mechanism appears to involve modulation of key signaling pathways associated with cell growth and apoptosis.

  • Case Study : A study conducted on MDA-MB-468 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activities. Research suggests that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in various experimental models.

  • Research Findings : A systematic exploration of related compounds indicated that modifications to the phenolic structure could enhance anti-inflammatory effects, highlighting the importance of functional groups in determining biological activity .

Data Summary

Activity Effect Reference
Estrogen Receptor ActivationModulates gene expression
Anticancer ActivityInhibits cell proliferation in cancer lines
Anti-inflammatory ActivityReduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol and its derivatives?

  • Methodology : The compound and its analogs are synthesized via multicomponent reactions such as the Petasis reaction, which enables efficient assembly of phenolic, benzylamine, and morpholinopyrimidine components. Key steps include condensation of 2-methoxy-6-aminomethylphenol with 4-propoxybenzyl halides under basic conditions (e.g., triethylamine in DMF) . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. Yield optimization requires strict control of stoichiometry and reaction time .

Q. How is the structural characterization of this compound performed to confirm its identity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., 500 MHz in CDCl3_3) identify functional groups, with phenolic -OH protons appearing as singlets (~δ 11.12 ppm) and methoxy groups as singlets (~δ 3.78 ppm). Aromatic protons are resolved in the δ 6.6–7.4 ppm range .
  • GC-MS : Confirms molecular weight via molecular ion peaks (e.g., m/z 227–257 for Schiff base analogs) and purity (single peak with 100% area) .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and hydrogen-bonding networks. For example, torsion angles between the methoxy and benzylamino groups are critical for confirming stereochemistry .

Advanced Research Questions

Q. What in vitro models are used to evaluate the anti-inflammatory activity of this compound, and how are contradictions in bioactivity data addressed?

  • Methodology :

  • LPS-Stimulated Macrophages : Compounds are tested for inhibition of nitric oxide (NO) production in RAW 264.7 cells. Dose-response curves (0.1–100 μM) are generated, with IC50_{50} values calculated using nonlinear regression. Cytotoxicity is assessed via MTT assays to exclude false positives from cell death .
  • Data Contradictions : Discrepancies in IC50_{50} values across studies may arise from differences in LPS concentrations, cell passage numbers, or solvent effects (e.g., DMSO >0.1% can suppress NO). Normalization to positive controls (e.g., dexamethasone) and replicate experiments (n ≥ 3) improve reliability .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Methodology :

  • Substituent Variation : The morpholinopyrimidine group (e.g., trifluoromethoxy or methyl substitutions at the 4-position) is modified to assess steric and electronic effects. For instance, electron-withdrawing groups enhance anti-inflammatory activity by stabilizing ligand-receptor interactions .
  • Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to cyclooxygenase-2 (COX-2) or NF-κB. Molecular dynamics simulations (100 ns) validate docking poses and hydrogen-bond stability .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodology :

  • Disordered Moieties : The propoxybenzyl chain may exhibit rotational disorder. SHELXL’s PART instruction partitions disordered atoms, and restraints (DFIX, SIMU) maintain reasonable geometry during refinement .
  • Twinning : For twinned crystals (common in monoclinic systems), HKLF 5 format in SHELXL refines twin laws (e.g., twofold rotation about [100]). Rmerge_{merge} values <5% ensure data quality .

Data Analysis and Methodological Challenges

Q. How do analytical and computational results conflict in characterizing hydrogen-bonding interactions?

  • Methodology :

  • X-ray vs. DFT : Crystallography may show intramolecular H-bonds (e.g., O–H···N), while DFT calculations (B3LYP/6-311G**) predict intermolecular bonds. Hirshfeld surface analysis quantifies contact contributions (e.g., 25% O···H interactions) to resolve discrepancies .
  • Thermogravimetric Analysis (TGA) : Validates computational predictions of thermal stability. For example, decomposition temperatures >200°C correlate with strong H-bond networks .

Q. What strategies optimize synthetic yields while minimizing byproducts in Schiff base formation?

  • Methodology :

  • Catalyst Screening : ZnCl2_2 or p-toluenesulfonic acid (10 mol%) accelerates imine formation. Solvent choice (e.g., ethanol vs. THF) impacts reaction rates; ethanol reduces enolization side reactions .
  • In Situ Monitoring : ReactIR tracks imine bond formation (C=N stretch at ~1620 cm1^{-1}). Quenching at >90% conversion minimizes byproducts like hydrolyzed aldehydes .

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